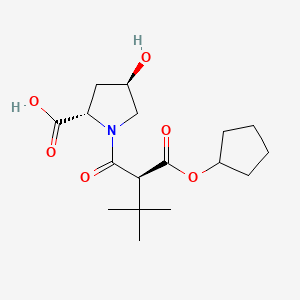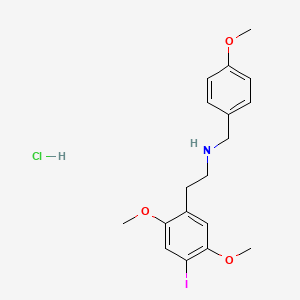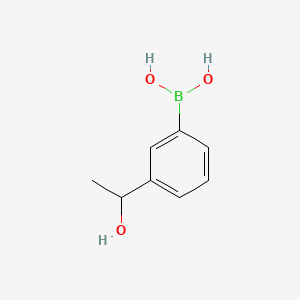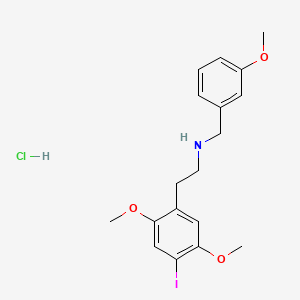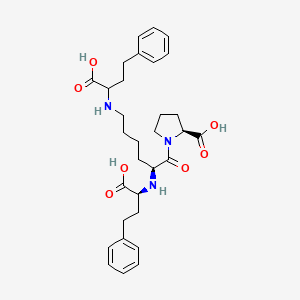
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril (Mixture of diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is an isomer of Lisinopril . Lisinopril is an angiotensin-converting enzyme inhibitor, used in the treatment of hypertension, congestive heart failure, and heart attacks .
Synthesis Analysis
The conversion of the N2-(1(S)-substituted-3-phenylpropyl)-L-lysine derivative to the corresponding N-carboxy anhydride can be carried out by the same procedure as in the .Molecular Structure Analysis
The molecular formula of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is C21H31N3O5 . It has a molecular weight of 405.49 . The IUPAC name is (2S)-1- [ (2S)-6-amino-2- [ (1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis
N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung .Physical And Chemical Properties Analysis
The boiling point of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is 601.0±55.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 . The molar refractivity is 90.1±0.3 cm3 .科学的研究の応用
Pharmacodynamics and Pharmacokinetics
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril, commonly referred to as lisinopril, is an angiotensin-converting enzyme (ACE) inhibitor with significant applications in the treatment of hypertension and congestive heart failure. Its efficacy stems from its ability to lower blood pressure across various grades of essential hypertension. Lisinopril demonstrates at least equal effectiveness to other therapeutic agents such as hydrochlorothiazide, atenolol, metoprolol, and nifedipine, with many patients achieving adequate blood pressure reduction with lisinopril alone or in combination with hydrochlorothiazide, which also helps to attenuate hypokalemia induced by thiazide diuretics. In congestive heart failure patients resistant to conventional therapy, lisinopril has shown to improve cardiac function indices, potentially offering greater benefits than captopril in certain studies. Its pharmacokinetic profile supports once-daily administration, simplifying treatment regimens (Lancaster & Todd, 1988).
Clinical Efficacy in Elderly Patients and in Diabetes
Lisinopril's effectiveness in lowering blood pressure is well established in younger populations and extends to elderly patients with hypertension, showing comparable efficacy to enalapril, digoxin, and captopril in managing congestive heart failure. Notably, in post-myocardial infarction treatment, lisinopril contributed to reduced mortality and left ventricular dysfunction, with elderly patients experiencing a significant reduction in risk of low ejection fraction. Economic studies have highlighted lisinopril as a cost-saving option compared with other ACE inhibitors, particularly in acute myocardial infarction treatment protocols. Furthermore, lisinopril has demonstrated renoprotective effects in diabetic nephropathy patients, controlling blood pressure and reducing albuminuria without adversely affecting glycaemic control or lipid profiles, suggesting a broader role in managing diabetic vascular complications (Langtry & Markham, 1997).
Analytical Methods for Quantitative Determinations
Analytical determination of lisinopril employs methods such as UV spectrophotometry and High-Performance Liquid Chromatography (HPLC), crucial for quality control analysis in pharmaceutical dosage formulations and human serum. These methods facilitate therapeutic monitoring and pharmacokinetic studies, highlighting the compound's utility in diverse research and clinical contexts (Naveed, 2014).
将来の方向性
N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung . This suggests potential future directions for research into the therapeutic applications of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril and related compounds.
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25?,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOWVLMGJKGFMF-MBKURTIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131667635 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
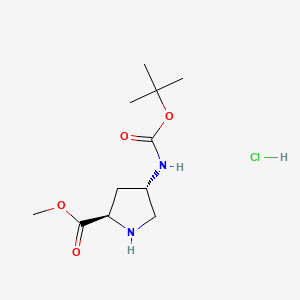

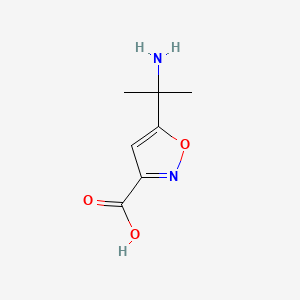

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
